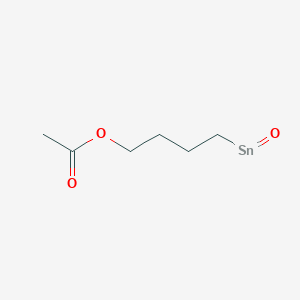![molecular formula C7H8N4 B14433770 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine CAS No. 76603-09-3](/img/structure/B14433770.png)
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of fused triazines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a triazine ring. The presence of nitrogen atoms in the ring system imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another method includes the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical versatility .
Aplicaciones Científicas De Investigación
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, this compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[1,5-b]pyridazine
Comparison: Compared to these similar compounds, 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine stands out due to its unique fusion of pyridine and triazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
76603-09-3 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
3-methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H8N4/c1-5-9-7-4-8-3-2-6(7)11-10-5/h2-4,11H,1H3,(H,9,10) |
Clave InChI |
PISATXHFKLRAQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CN=C2)NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
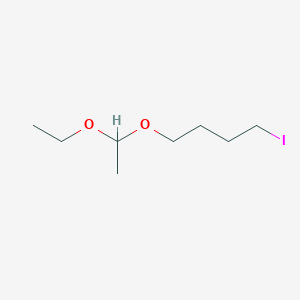
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
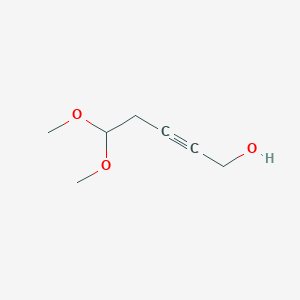


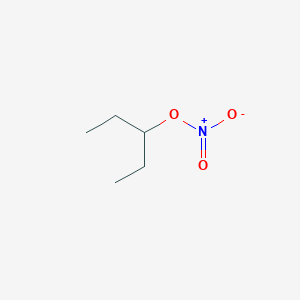



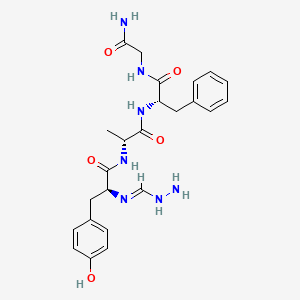
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

